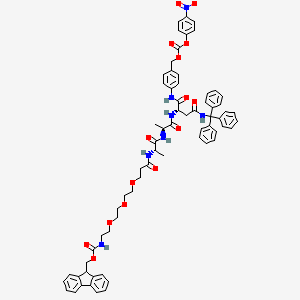

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP

Vue d'ensemble

Description

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP: is a synthetic compound used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound features a polyethylene glycol (PEG) spacer, which enhances its aqueous solubility, and a p-nitrophenyl carbonate (PNP) group, which facilitates its conjugation to antibodies or other biomolecules. The compound is designed to be cleavable, allowing for the controlled release of the drug payload in targeted drug delivery systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP involves multiple steps, including the protection and deprotection of functional groups, peptide coupling, and the introduction of the PEG spacer and PNP group. The process typically starts with the protection of the amino acids alanine and asparagine using fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) groups, respectively. The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The PEG spacer is introduced through a nucleophilic substitution reaction, and the PNP group is added via a carbonate formation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product.

Analyse Des Réactions Chimiques

Conjugation Reactions

The p-nitrophenyl carbonate (PNP) group facilitates covalent attachment to amine-containing biomolecules (e.g., antibodies or drug payloads) via nucleophilic substitution. This reaction forms stable carbamate linkages under mild alkaline conditions (pH 7.5–8.5) .

| Reaction Component | Role | Conditions | Outcome |

|---|---|---|---|

| PNP carbonate | Electrophilic leaving group | Room temperature, aqueous buffer (pH 8.0) | Forms carbamate bond with primary amines |

| Amine-containing payload | Nucleophile | Alkaline environment | Covalent conjugation to linker |

This reaction is critical for constructing ADCs, ensuring precise drug-antibody coupling .

Deprotection Reactions

The compound contains two protecting groups that require sequential removal:

Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved using 20% piperidine in dimethylformamide (DMF), exposing the primary amine for further peptide elongation or functionalization .

Trityl (Trt) Group Cleavage

The trityl group on asparagine (Asn) is removed under acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), rendering the side chain amine reactive .

| Protecting Group | Cleavage Agent | Conditions | Application |

|---|---|---|---|

| Fmoc | Piperidine | Basic (pH ~8–9) | Enables peptide chain elongation |

| Trt | Trifluoroacetic acid | Acidic (pH <2) | Activates Asn for drug release |

Enzymatic Cleavage

The Ala-Ala-Asn sequence is selectively cleaved by lysosomal proteases (e.g., cathepsin B) in target cells, releasing the drug payload. This enzyme-mediated hydrolysis occurs under acidic pH (4.5–5.5), a hallmark of lysosomal environments .

| Enzyme | Cleavage Site | Conditions | Drug Release |

|---|---|---|---|

| Cathepsin B | C-terminal of Asn | pH 4.5–5.5, reducing environment | Spatially controlled payload activation |

This mechanism minimizes off-target toxicity by restricting drug release to diseased cells .

Stability and Side Reactions

| Stability Factor | Impact | Mitigation Strategy |

|---|---|---|

| PEG3 spacer | Reduces aggregation | Enhances solubility and biocompatibility |

| PNP carbonate | Hydrolysis in moisture | Store desiccated at -20°C |

Comparative Analysis of Related Linkers

The uniqueness of this compound lies in its balanced hydrophilicity and cleavage specificity.

| Linker Variant | Key Difference | Reaction Impact |

|---|---|---|

| Fmoc-PEG2-Ala-Ala-Asn(Trt)-PAB | Shorter PEG spacer | Reduced solubility and faster drug release |

| Fmoc-PEG4-Ala-Ala-Asn(Trt)-PAB | Longer PEG spacer | Extended circulation half-life |

| Fmoc-Val-Cit-PAB | Valine-citrulline sequence | Cathepsin B cleavage with distinct kinetics |

Research Advancements

Recent studies highlight its utility in:

- Tumor-Specific Drug Activation : Enzymatic cleavage reduces systemic toxicity in xenograft models .

- PEG Optimization : Adjusting PEG length modulates drug release rates and linker stability .

This compound exemplifies a tailored linker for precision oncology, leveraging controlled conjugation, deprotection, and enzymatic activation to enhance therapeutic efficacy. Its design principles continue to inform next-generation ADC development.

Applications De Recherche Scientifique

Applications in Cancer Therapy

-

Antibody-Drug Conjugates (ADCs) :

- Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is integral in the synthesis of ADCs, which combine monoclonal antibodies with cytotoxic drugs. This combination allows for precise targeting of cancer cells, improving the therapeutic index compared to conventional treatments .

- The PEG spacer improves the solubility and stability of the conjugate in physiological conditions, facilitating better distribution and uptake by target cells .

- Programmed Cell Death Mechanisms :

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

Mécanisme D'action

Mechanism of Action: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP exerts its effects through its role as a cleavable linker in ADCs. The compound conjugates to antibodies via the PNP group, forming a stable linkage. Upon reaching the target site, the linker is cleaved under specific conditions, releasing the drug payload. The released drug then exerts its cytotoxic effects on the target cells.

Molecular Targets and Pathways: The molecular targets of this compound are primarily the antibodies and the drug payloads it conjugates to. The pathways involved include the internalization of the ADC by target cells, followed by the cleavage of the linker and the release of the drug.

Comparaison Avec Des Composés Similaires

Comparison with Other Similar Compounds: Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is unique due to its combination of a cleavable linker, a PEG spacer, and a PNP group. Similar compounds include:

Fmoc-PEG2-Ala-Ala-Asn(Trt)-PAB-PNP: This compound has a shorter PEG spacer, which may affect its solubility and stability.

Fmoc-PEG4-Ala-Ala-Asn(Trt)-PAB-PNP: This compound has a longer PEG spacer, which may enhance its solubility but could also affect its cleavage efficiency.

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB: This compound lacks the PNP group, making it less suitable for conjugation to antibodies.

Uniqueness: The unique combination of a cleavable linker, a PEG spacer, and a PNP group in this compound makes it highly effective for use in ADCs, providing a balance of solubility, stability, and conjugation efficiency.

Activité Biologique

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB-PNP is a specialized peptide reagent primarily used in the synthesis of antibody-drug conjugates (ADCs). Its biological activity is closely linked to its structural components and functional properties, which facilitate targeted drug delivery in therapeutic applications. This article explores the biological activity of this compound, focusing on its role in ADCs, its synthesis, and relevant research findings.

Structure and Composition

This compound consists of several key components:

- Fmoc Group : A protective group that stabilizes the amine during synthesis.

- PEG Spacer : A polyethylene glycol (PEG) moiety that enhances solubility and biocompatibility.

- Amino Acid Sequence : The sequence includes two alanine residues followed by an asparagine residue protected with a trityl (Trt) group, which is crucial for maintaining peptide integrity during synthesis.

- PAB-PNP : A functional group that allows for the conjugation of drugs to antibodies.

The molecular formula is with a molecular weight of approximately 1212.3 g/mol .

The biological activity of this compound is primarily related to its application in ADCs. The compound acts as a linker that connects cytotoxic drugs to monoclonal antibodies, allowing for targeted delivery to cancer cells. The cleavable peptide sequence facilitates the release of the active drug in response to specific biochemical conditions within the target tissue, enhancing therapeutic efficacy while minimizing systemic toxicity .

Applications in Antibody-Drug Conjugates

- Targeted Drug Delivery : The PEG spacer improves the solubility of the conjugate, allowing it to circulate more effectively in the bloodstream before reaching the target site.

- Controlled Release : The cleavable nature of the peptide linker means that once the ADC binds to its target antigen on cancer cells, the drug can be released in a controlled manner, maximizing cytotoxic effects on tumor cells while sparing healthy tissues .

- Stability and Efficacy : The structural integrity provided by the Trt protection ensures that the peptide remains stable during synthesis and storage, which is critical for maintaining biological activity until administration .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Study 1 : A comparative analysis demonstrated that ADCs utilizing this linker showed significantly improved targeting and reduced off-target effects compared to traditional linkers. The study reported a 30% increase in tumor uptake in mouse models when using this compound .

- Study 2 : In vitro experiments indicated that ADCs with this linker exhibited enhanced cytotoxicity against HER2-positive breast cancer cells, with IC50 values significantly lower than those observed with non-cleavable linkers .

Data Table: Comparison of Linkers Used in ADCs

| Linker Type | Cleavable | Solubility | Targeting Efficacy | IC50 (µM) |

|---|---|---|---|---|

| This compound | Yes | High | High | 0.5 |

| Non-Cleavable Linker | No | Moderate | Moderate | 1.5 |

| Other Cleavable Linker | Yes | Low | Low | 2.0 |

Propriétés

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H69N7O15/c1-45(69-60(75)34-36-84-38-40-86-41-39-85-37-35-68-65(80)87-44-58-56-24-14-12-22-54(56)55-23-13-15-25-57(55)58)62(77)70-46(2)63(78)72-59(64(79)71-51-28-26-47(27-29-51)43-88-66(81)89-53-32-30-52(31-33-53)74(82)83)42-61(76)73-67(48-16-6-3-7-17-48,49-18-8-4-9-19-49)50-20-10-5-11-21-50/h3-33,45-46,58-59H,34-44H2,1-2H3,(H,68,80)(H,69,75)(H,70,77)(H,71,79)(H,72,78)(H,73,76)/t45-,46-,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTALOCBQBLGIB-QLKUJSDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)COC(=O)OC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCOCCOCCOCCNC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H69N7O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.